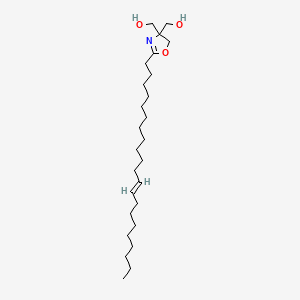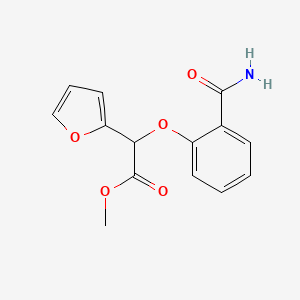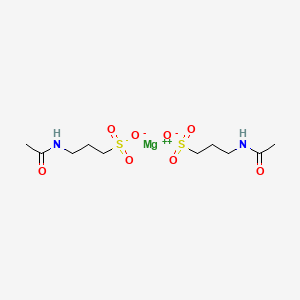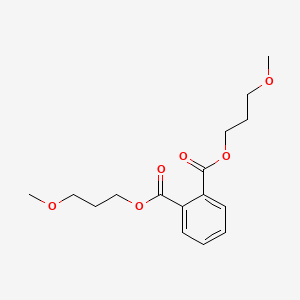
Bis(3-methoxypropyl) phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-methoxypropyl) phthalate: is a chemical compound belonging to the phthalate family. Phthalates are esters of phthalic acid and are commonly used as plasticizers to increase the flexibility, transparency, durability, and longevity of plastics. This compound, specifically, is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(3-methoxypropyl) phthalate is synthesized through the esterification of phthalic anhydride with 3-methoxypropanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, which drives the equilibrium towards the formation of the ester.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Bis(3-methoxypropyl) phthalate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and 3-methoxypropanol.
Oxidation: The compound can be oxidized under specific conditions to form phthalic acid derivatives.
Substitution: this compound can participate in substitution reactions where the methoxypropyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: Phthalic acid and 3-methoxypropanol.
Oxidation: Phthalic acid derivatives.
Substitution: Compounds with different functional groups replacing the methoxypropyl groups.
Scientific Research Applications
Bis(3-methoxypropyl) phthalate has several applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of flexible polymers and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential impact on human health, particularly in relation to its presence in medical devices and consumer products.
Industry: Utilized in the manufacturing of various consumer goods, including plastics, coatings, and adhesives.
Mechanism of Action
The mechanism by which bis(3-methoxypropyl) phthalate exerts its effects involves its interaction with cellular receptors and enzymes. As an endocrine disruptor, it can interfere with hormone signaling pathways by binding to hormone receptors, altering hormone synthesis, transport, and metabolism. This disruption can lead to various physiological effects, including reproductive and developmental abnormalities.
Comparison with Similar Compounds
Bis(3-methoxypropyl) phthalate can be compared to other phthalates, such as:
Bis(2-ethylhexyl) phthalate (DEHP): Commonly used as a plasticizer in medical devices and consumer products. DEHP is well-studied for its potential health effects, including its role as an endocrine disruptor.
Diisobutyl phthalate (DIBP): Used in a variety of industrial applications, including as a plasticizer in flexible plastics. DIBP has similar properties to this compound but differs in its specific chemical structure and applications.
Dimethyl phthalate (DMP): Used in personal care products, pharmaceuticals, and as a plasticizer. DMP has a lower molecular weight and different physical properties compared to this compound.
This compound is unique in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for particular industrial applications.
Properties
CAS No. |
85661-30-9 |
|---|---|
Molecular Formula |
C16H22O6 |
Molecular Weight |
310.34 g/mol |
IUPAC Name |
bis(3-methoxypropyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C16H22O6/c1-19-9-5-11-21-15(17)13-7-3-4-8-14(13)16(18)22-12-6-10-20-2/h3-4,7-8H,5-6,9-12H2,1-2H3 |
InChI Key |
BLXLORWYXGINLY-UHFFFAOYSA-N |
Canonical SMILES |
COCCCOC(=O)C1=CC=CC=C1C(=O)OCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'''-Dodecane-1,12-diylbis[1,3,5-triazine-2,4,6-triamine]](/img/structure/B12681774.png)
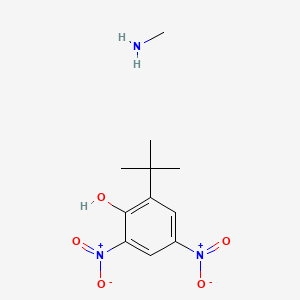
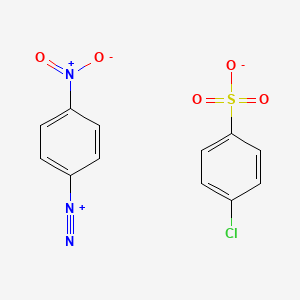
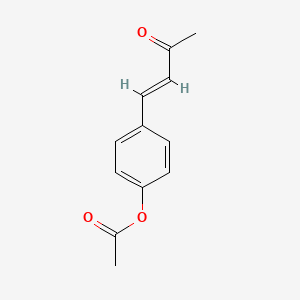
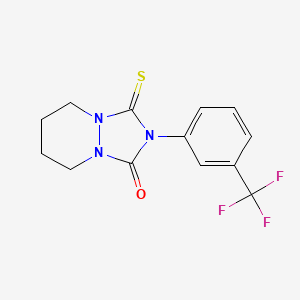

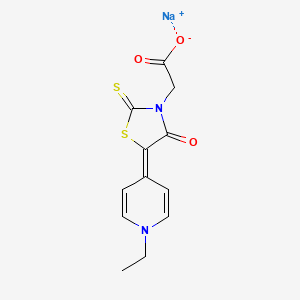

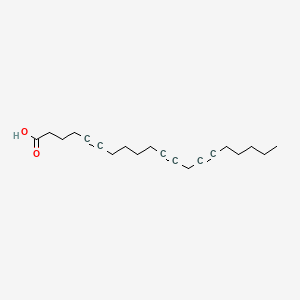
![2,2'-[(2-Undecyloxazol-4(5H)-ylidene)bis(methyleneoxy)]bisethanol](/img/structure/B12681819.png)
